molecular formula C3H6O2 B1610749 Propanoic acid-1-13C CAS No. 6212-69-7

Propanoic acid-1-13C

Cat. No. B1610749
CAS RN: 6212-69-7
M. Wt: 75.07 g/mol
InChI Key: XBDQKXXYIPTUBI-LBPDFUHNSA-N
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Description

Propanoic acid-1-13C, also known as propionic acid-1-13C, is a stable isotope of propanoic acid . It is a naturally occurring fatty acid found in many foods and is used in various scientific applications. It is a useful tool for studying biochemical and physiological processes, as well as for synthesizing compounds in the laboratory. It has similar chemical properties to the common propionic acid . It is a colorless liquid, soluble in water and a variety of organic solvents .


Synthesis Analysis

This compound can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. One method involves the reaction of carbon dioxide and propanol, along with a catalyst, to produce this compound .


Molecular Structure Analysis

This compound is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached . Its structural formula is CH3CH213CO2H , demonstrating how its three-carbon structure is formed .


Chemical Reactions Analysis

The carbon-13 NMR spectra provides direct evidence of 3 different carbon atom environments for the 3 carbon atoms in the propanoic acid molecule, deduced from the presence of 3 different 13C NMR chemical shifts (ppm) .


Physical And Chemical Properties Analysis

This compound has the same physical and chemical properties as its non-labeled counterpart, propanoic acid. It is a colorless, oily liquid with a pungent odor . The chemical formula for this compound is C3H6O2 and its molecular weight is 75.07 g/mol .

Scientific Research Applications

Extraction and Separation Techniques

Reactive Extraction of Carboxylic Acids

Propanoic acid-1-13C is involved in studies focusing on the separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids. The efficiency of propanoic acid extraction highlights the potential of supercritical CO2 as an environmentally friendly solvent for carboxylic acid separation, emphasizing its higher yield, simplicity, and competitiveness compared to other methods (Djas & Henczka, 2018).

Metabolic Flux Analysis

Cyanobacterial Metabolism

The application of 13C metabolic flux analysis (MFA) to cyanobacteria using this compound has provided insights into how metabolic fluxes are regulated in response to changes in growth conditions or the introduction of heterologous pathways. This knowledge is crucial for the utilization of cyanobacteria in the photosynthetic production of biofuels and biochemicals (Adebiyi, Jazmin, & Young, 2015).

Soil and Environmental Studies

Carbon Fluxes in Upland Grassland

Research utilizing in situ 13CO2 pulse-labelling in upland grassland has leveraged this compound to study carbon fluxes from plants to soil microorganisms. This approach has facilitated the quantification of carbon flow through rhizodeposition to soil microbiota and has been instrumental in elucidating the dynamics of carbon in the rhizosphere and mycorrhizosphere (Leake et al., 2006).

Chemical Synthesis and Biological Activities

Synthesis of Biologically Active Compounds

this compound has been involved in the synthesis of 1-indanones, demonstrating a wide range of biological activities including antiviral, anti-inflammatory, and analgesic properties. This highlights the role of propanoic acid derivatives in the development of new pharmaceuticals and therapeutics (Turek et al., 2017).

Biotechnological Production

Microbial Production of Propanol

In the realm of biotechnology, this compound has contributed to understanding the production pathways of n-propanol and isopropanol. These studies have paved the way for the development of microbial strains capable of converting renewable resources into valuable chemicals, thereby offering an eco-friendly alternative to traditional chemical synthesis methods (Walther & François, 2016).

Safety and Hazards

Propanoic acid-1-13C is considered hazardous. It can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort . It is flammable and may be corrosive to metals . Adequate ventilation, protective clothing, and safety goggles are among the measures to minimize risks associated with propanoic acid in industrial settings .

Biochemical Analysis

Biochemical Properties

Propanoic acid-1-13C participates in various biochemical reactions. It is a weak acid and does not completely ionize in water . It reacts with metals to form hydrogen gas and metal carboxylate salts . It also reacts with alcohols to form esters . The isotopic purity of this compound is 99 atom % 13C .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It disrupts endocytosis, cell cycle, and cellular respiration in yeast cells . It causes a dramatic increase in the uptake of lucifer yellow in yeast cells, which is consistent with enhanced endocytosis . It also causes a significant increase in the proportion of yeast cells in G1 and a significant decrease in the proportion of cells in G2, suggesting that it causes a cell cycle arrest in yeast .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . It can directly enter either beta oxidation or the citric acid cycles .

Temporal Effects in Laboratory Settings

It is known that it has a half-life of about 6.9 +/- 0.4 minutes in the sheep animal model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rodent model of Autism Spectrum Disorders (ASD), intracerebroventricular (ICV) injections of this compound were found to induce numerous behavioral, electrophysiological, and neuropathological changes in rats that are consistent with those observed in ASD .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . It is first converted to propionyl coenzyme A (propionyl-CoA), which can directly enter either beta oxidation or the citric acid cycles .

Transport and Distribution

It is known that it is a liquid at room temperature and has a density of 0.993 g/mL at 25 °C .

Subcellular Localization

It is known that it can readily gain access to the brain, where it can induce a diverse range of neurophysiological processes capable of altering both brain function and behavior .

properties

IUPAC Name

(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQKXXYIPTUBI-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480909
Record name Propanoic acid-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6212-69-7
Record name Propanoic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6212-69-7
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Synthesis routes and methods I

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Synthesis routes and methods IV

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
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Synthesis routes and methods V

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanoic acid-1-13C
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Reactant of Route 5
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Reactant of Route 6
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